molecular formula C22H15ClF3N3O2S B2464750 4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 1024375-85-6

4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No. B2464750
CAS RN: 1024375-85-6
M. Wt: 477.89
InChI Key: QGIKRVIMIPKSLR-UHFFFAOYSA-N
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Description

The compound “4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine” is a derivative of Trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of this compound and other TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The synthesis of this compound, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Chemical and Biological Properties of 1,3-Azoles

1,3-Azoles, including thiazoles, are crucial in the synthesis of complex natural molecules and synthetic drugs. They exhibit a wide range of biological activities, including insecticidal, anti-blastic, sugar-lowering, and neurodegenerative effects. The review highlights the synthesis methods and the significant biological and chemical properties of 4-phosphorylated derivatives of 1,3-azoles, offering insights into the versatile applications of these compounds in scientific research (Abdurakhmanova et al., 2018).

Synthesis and Structural Properties of 1,3-Thiazolidin-4-ones

The study details the synthesis and spectroscopic analysis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. The high-resolution magnetic resonance spectra and ab initio calculations provide insights into the structural properties and potential applications of these compounds, including the derivative family of 1,3-thiazoles (Issac & Tierney, 1996).

Antitubercular Activity of Heteroaromatic Compounds

This review discusses the antitubercular activity of heteroaromatic compounds, including 1,3,4-oxadiazol-2-amine derivatives. The modification of isoniazid (INH) structure and subsequent evaluation of these derivatives against various strains of mycobacteria indicate their significant potential in antitubercular treatment. The synthesis, structure-activity relationships, and biological efficacy of these compounds reveal their importance in medicinal chemistry and drug design (Asif, 2014).

Review on Dopamine D2 Receptor Ligands

The review covers the significance of dopamine D2 receptor (D2R) ligands in treating neuropsychiatric disorders. It highlights the structural and functional aspects of novel D2R ligands, providing insights into their therapeutic potential and the dopaminergic pathway underlying various pathologies. This information is valuable for understanding the role of heterocyclic compounds in neuropsychiatric treatment (Jůza et al., 2022).

Biologically Significant Pyrimidine Appended Optical Sensors

This review compiles the significant developments in pyrimidine-based optical sensors, emphasizing their biological and medicinal applications. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes. The review provides a comprehensive overview of various pyrimidine-based sensors, highlighting their applications and recent literature from 2005 to 2020 (Jindal & Kaur, 2021).

Arylmethylidenefuranones: Reactions with C- and N-Nucleophiles

The review systematically presents data on the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents, including those of the heterocyclic series. The direction of these reactions is influenced by the structure of initial reagents and reaction conditions, leading to a wide range of compounds with potential applications in medicinal chemistry and drug development (Kamneva et al., 2018).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF3N3O2S/c1-30-16-8-4-15(5-9-16)28-21-29-19(12-32-21)13-2-6-17(7-3-13)31-20-18(23)10-14(11-27-20)22(24,25)26/h2-12H,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIKRVIMIPKSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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